molecular formula C21H16ClN3O2 B5227141 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride

3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride

Cat. No. B5227141
M. Wt: 377.8 g/mol
InChI Key: HTBVZMCJEBJUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as PD 153035 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride inhibits EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell proliferation and survival. Inhibition of EGFR tyrosine kinase leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells both in vitro and in vivo. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride in lab experiments is its potency and specificity in inhibiting EGFR tyrosine kinase. The compound has been found to be highly effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using the compound is its toxicity. The compound has been found to have cytotoxic effects on normal cells, which can limit its therapeutic applications.

Future Directions

There are several future directions for the use of 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride. One of the directions is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the use of the compound in combination with other anticancer drugs to enhance its therapeutic efficacy. In addition, the compound can be used as a tool to study the molecular mechanisms of EGFR signaling and its role in cancer development and progression. Overall, 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has significant potential for the development of novel cancer therapeutics.

Synthesis Methods

The synthesis of 3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride involves the reaction of 2-phenyl-4-quinazolinamine with 3-bromoaniline in the presence of a base. The resulting product is then reacted with hydrochloric acid to obtain the hydrochloride salt of the compound. The synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of EGFR tyrosine kinase, which is a key regulator of cell proliferation and survival. Inhibition of EGFR tyrosine kinase has been shown to be effective in the treatment of various types of cancer, including lung, breast, and colon cancer.

properties

IUPAC Name

3-[(2-phenylquinazolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2.ClH/c25-21(26)15-9-6-10-16(13-15)22-20-17-11-4-5-12-18(17)23-19(24-20)14-7-2-1-3-8-14;/h1-13H,(H,25,26)(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBVZMCJEBJUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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